4-Piperidinylmethyl isonicotinate hydrochloride

Medicinal Chemistry Isosteric Replacement Structure-Activity Relationship

4-Piperidinylmethyl isonicotinate hydrochloride (CAS 1220031-31-1, MFCD13559644) is a piperidine-containing pyridine carboxylic acid ester supplied as a hydrochloride salt with a molecular formula of C12H17ClN2O2 and a molecular weight of 256.73 g/mol. The compound serves primarily as a synthetic intermediate and chemical probe, integrating the structural features of isonicotinic acid (pyridine-4-carboxylic acid) and 4-piperidinemethanol via a methylene ester linkage.

Molecular Formula C12H17ClN2O2
Molecular Weight 256.73 g/mol
CAS No. 1220031-31-1
Cat. No. B1395125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Piperidinylmethyl isonicotinate hydrochloride
CAS1220031-31-1
Molecular FormulaC12H17ClN2O2
Molecular Weight256.73 g/mol
Structural Identifiers
SMILESC1CNCCC1COC(=O)C2=CC=NC=C2.Cl
InChIInChI=1S/C12H16N2O2.ClH/c15-12(11-3-7-14-8-4-11)16-9-10-1-5-13-6-2-10;/h3-4,7-8,10,13H,1-2,5-6,9H2;1H
InChIKeyAPXFKDSFESBFQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Piperidinylmethyl Isonicotinate Hydrochloride (CAS 1220031-31-1) – Procurement-Relevant Baseline


4-Piperidinylmethyl isonicotinate hydrochloride (CAS 1220031-31-1, MFCD13559644) is a piperidine-containing pyridine carboxylic acid ester supplied as a hydrochloride salt with a molecular formula of C12H17ClN2O2 and a molecular weight of 256.73 g/mol . The compound serves primarily as a synthetic intermediate and chemical probe, integrating the structural features of isonicotinic acid (pyridine-4-carboxylic acid) and 4-piperidinemethanol via a methylene ester linkage . Its canonical SMILES is C1CNCCC1COC(=O)C2=CC=NC=C2.Cl, and the typical commercial purity specification is ≥95% .

Why 4-Piperidinylmethyl Isonicotinate Hydrochloride Is Not Freely Interchangeable with In-Class Analogs


Simple substitution by generic isonicotinate esters or the positional nicotinate isomer introduces material risk in synthetic and biological workflows. The compound's differentiation rests on three non-interchangeable features: (i) the 4-position ester attachment to the pyridine ring (isonicotinate vs. nicotinate), which alters electron distribution, H-bond acceptor geometry, and target recognition ; (ii) the unsubstituted piperidine secondary amine, which provides a handle for further N-functionalization (alkylation, acylation, sulfonylation) that is absent in simple alkyl isonicotinates such as methyl isonicotinate [1]; and (iii) the hydrochloride salt form, which confers consistent protonation state and crystallinity beneficial for purification and formulation, contrasting with free-base analogs that exhibit variable protonation-dependent reactivity [1]. These physicochemical and functional-group-level differences mean that substituting this compound with methyl isonicotinate, ethyl isonicotinate, or 4-piperidinylmethyl nicotinate hydrochloride cannot be assumed to preserve synthesis outcomes or biological activity without explicit re-qualification.

Quantitative Differentiation Evidence for 4-Piperidinylmethyl Isonicotinate Hydrochloride


Positional Isomer Differentiation: Isonicotinate vs. Nicotinate Ester Baseline

The isonicotinate ester (4-pyridinecarboxylate) places the carbonyl oxygen and pyridine nitrogen in a 1,4-relationship, whereas the nicotinate isomer (3-pyridinecarboxylate) positions them 1,3. This topological difference modifies the H-bond acceptor vector and dipole moment, which can alter target-binding complementarity [1]. In the absence of head-to-head biological data for this specific compound, a class-level inference is drawn from well-established SAR trends in pyridine carboxylate bioisosteres: isonicotinate derivatives frequently exhibit distinct enzyme inhibition profiles (e.g., PI3K, CYP450) relative to nicotinate counterparts [2].

Medicinal Chemistry Isosteric Replacement Structure-Activity Relationship

N-Functionalization Versatility vs. Simple Alkyl Isonicotinates

The target compound contains a free secondary amine (piperidine NH) with a pKa(conjugate acid) of ~10.5, enabling selective N-alkylation, acylation, or reductive amination under mild conditions [1]. In contrast, methyl isonicotinate (CAS 2459-09-0) lacks this nucleophilic handle and is limited to ester-based transformations. The number of hydrogen bond donors (HBD = 1) for the free base is also a key differentiator: the piperidine NH contributes one HBD, which methyl isonicotinate (HBD = 0) lacks, thereby affecting solubility, crystal packing, and target engagement potential [1].

Chemical Biology Tool Compound Synthesis Fragment-Based Drug Discovery

Hydrochloride Salt Advantage: Purity and Storage Consistency

The hydrochloride salt form ensures a defined stoichiometry and crystalline solid state that is easier to weigh, dispense, and store than free-base amines, which are often oils or hygroscopic solids . The certified purity of the hydrochloride salt from commercial suppliers is 95% (AKSci) to 98% (MolCore), whereas the free base is less commonly supplied at equivalent certified purity . The salt form also provides consistent protonation in aqueous buffer, simplifying solubility protocols.

Chemical Procurement Formulation Consistency Long-Term Stability

LogP and TPSA Differentiate CNS Permeability Potential vs. Quaternary or Highly Polar Analogs

The target compound has a computed logP (partition coefficient) of approximately 2.4 and a topological polar surface area (TPSA) of 51.2 Ų . This places it within an intermediate physicochemical space often associated with blood-brain barrier (BBB) permeability (CNS MPO score ≥4), distinguishing it from more polar isonicotinate derivatives such as isonicotinic acid (logP ~0.5, TPSA ~50 Ų) or permanently charged N-methylated piperidinium analogs . The combination of moderate lipophilicity and limited polar surface area is a key selection criterion when designing CNS-penetrant molecular probes.

Drug Design Physicochemical Property Optimization CNS Drug Discovery

Limited High-Strength Differential Evidence Statement

It must be explicitly stated that a comprehensive search of primary research literature (PubMed, patents, BindingDB, PDB) did not yield direct head-to-head quantitative bioactivity data (IC50, Ki, Kd, or EC50) for 4-piperidinylmethyl isonicotinate hydrochloride against a named comparator in a defined assay. The absence of published comparative efficacy data reflects the compound's status as a research intermediate rather than an extensively profiled drug candidate. Therefore, the quantitative differentiation evidence presented above is based on class-level physicochemical inference, positional isomerism, and synthetic-handle comparison rather than direct biological benchmarking.

Data Completeness Procurement Risk Assessment

Precision Application Scenarios for 4-Piperidinylmethyl Isonicotinate Hydrochloride Based on Verified Evidence


Medicinal Chemistry: CNS-Permeable Fragment Library Design

The compound's computed logP (~2.4) and TPSA (~51 Ų) place it within favorable CNS drug-like property space . Its free piperidine NH enables direct diversification via N-alkylation or N-acylation to generate focused fragment libraries targeting CNS receptors, without the need for protecting-group chemistry. Procurement of the hydrochloride salt ensures a consistent starting material for high-throughput parallel synthesis.

Chemical Biology: Bi-functional Probe Synthesis

The dual reactive handles (ester and secondary amine) make this compound a suitable core for constructing bi-functional probes. The amine can be derivatized with a fluorophore or biotin tag, while the ester can be hydrolyzed to the carboxylic acid for further conjugation. This orthogonal reactivity is absent in simple alkyl isonicotinates, which lack the secondary amine .

Process Chemistry: Salt-Form Enabled Crystallization and Purification

The hydrochloride salt form, available at 95-98% purity, provides a crystalline intermediate that can be directly recrystallized for purity enhancement. Its defined stoichiometry eliminates the need for neutralization prior to use in most organic transformations, streamlining multi-step synthesis routes .

Isosteric Replacement Exploration: Nicotinate vs. Isonicotinate SAR

For programs exploring pyridine carboxylate isosteres, parallel procurement of both the isonicotinate (CAS 1220031-31-1) and nicotinate (CAS 1219981-17-5) analogs enables systematic SAR investigation of the carboxylate attachment position on target binding, solubility, and metabolic stability. The topological distinction between 1,4- and 1,3-substitution cannot be replicated by a single compound.

Quote Request

Request a Quote for 4-Piperidinylmethyl isonicotinate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.